Saccharin N-(2-Acetic Acid Methyl Ester)
CAS No.: 6639-62-9
Cat. No.: VC20759198
Molecular Formula: C10H9NO5S
Molecular Weight: 255.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6639-62-9 |
|---|---|
| Molecular Formula | C10H9NO5S |
| Molecular Weight | 255.25 g/mol |
| IUPAC Name | methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate |
| Standard InChI | InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3 |
| Standard InChI Key | YWLDQSMTDJWJCC-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
| Canonical SMILES | COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Introduction
Saccharin N-(2-Acetic Acid Methyl Ester) is a synthetic saccharin derivative with the molecular formula C₁₀H₉NO₅S and a molecular weight of 255.25 g/mol. Its structure features a benzothiazole ring system fused with a sulfonyl group and an ester-functionalized side chain (Fig. 1). This compound has gained attention in organic chemistry for its catalytic properties and synthetic versatility .
Catalytic Applications in Organic Synthesis
Saccharin N-(2-Acetic Acid Methyl Ester) acts as a green catalyst in diverse reactions (Table 1) :
| Reaction Type | Key Features | Example Products |
|---|---|---|
| Biginelli Reaction | One-pot synthesis of dihydropyrimidinones | Antihypertensive intermediates |
| Paal–Knorr Synthesis | Efficient pyrrole formation | Bioactive heterocycles |
| Azo-Coupling | Mild conditions for dye synthesis | Azo pigments |
Mechanistic insights:
Comparative Analysis with Related Derivatives
Key structural analogs:
| Compound | Substituent | Molecular Weight | Key Difference |
|---|---|---|---|
| Saccharin N-(2-Acetic Acid Methyl Ester) | -COOCH₃ | 255.25 | Enhanced solubility in organic media |
| Saccharin N-(2-Acetic Acid Isopropyl Ester) | -COOCH(CH₃)₂ | 283.30 | Bulkier ester group slows reaction kinetics |
| N-Formyl Saccharin | -CHO | 227.21 | Limited catalytic versatility |
The methyl ester derivative outperforms isopropyl and formyl analogs in reactions requiring moderate steric bulk and electron-withdrawing effects .
Analytical Characterization
Reverse-phase HPLC conditions :
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile phase: Acetonitrile/water (70:30 v/v)
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Retention time: 6.8 ± 0.2 min
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